molecular formula C11H30OSi4 B14463448 CID 12553114

CID 12553114

Katalognummer: B14463448
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: VSMJIGTZQIRKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 12553114” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical reactions and its significant role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 12553114 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavities, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents such as water or alcohols and may require specific temperatures and pH levels to optimize the formation of the inclusion complex.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process and verifying the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 12553114 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

CID 12553114 has a wide range of scientific research applications across various fields:

Wirkmechanismus

The mechanism of action of CID 12553114 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, affecting cell function and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 12553114 can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:

    CID 2244 (aspirin): Known for its anti-inflammatory properties.

    CID 5161 (salicylsalicylic acid): Used in the synthesis of various pharmaceuticals.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to form stable inclusion complexes with cyclodextrins, enhancing its solubility and stability. This property makes it particularly valuable in applications where these characteristics are crucial, such as in drug formulation and delivery.

Eigenschaften

Molekularformel

C11H30OSi4

Molekulargewicht

290.70 g/mol

InChI

InChI=1S/C11H30OSi4/c1-12-13-11(14(2,3)4,15(5,6)7)16(8,9)10/h1-10H3

InChI-Schlüssel

VSMJIGTZQIRKKB-UHFFFAOYSA-N

Kanonische SMILES

CO[Si]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.